3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
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Overview
Description
3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can be achieved through several methods. One common approach involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C. This method provides high yield and excellent chemoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic route suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: As mentioned, Mn(OTf)2 and t-BuOOH are commonly used for the oxidation of cyclopentenopyridine analogues.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound and its analogues are being investigated for their potential use as therapeutic agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific structure of the derivative and the context of its use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is structurally similar but lacks the ethynyl group.
5H-5-Methyl-6,7-dihydrocyclopentapyrazine: Another related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness
The presence of the ethynyl group in 3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one imparts unique chemical properties, such as increased reactivity and the potential for further functionalization. This makes it a valuable compound for the synthesis of novel derivatives with diverse applications.
Properties
Molecular Formula |
C10H7NO |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-ethynyl-6,7-dihydrocyclopenta[b]pyridin-5-one |
InChI |
InChI=1S/C10H7NO/c1-2-7-5-8-9(11-6-7)3-4-10(8)12/h1,5-6H,3-4H2 |
InChI Key |
CMGZHNXVRSJWQE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(CCC2=O)N=C1 |
Origin of Product |
United States |
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